molecular formula C12H19NO2 B8408997 3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione CAS No. 64248-78-8

3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione

Cat. No. B8408997
M. Wt: 209.28 g/mol
InChI Key: XWSSIKCWBJBFRY-UHFFFAOYSA-N
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Patent
US05510057

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an additional funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring the amine, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142 degrees C. where water of reaction started to distill over. At about 180 degrees C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80 degrees C. and sufficient isopropanol and distilled water were added to yield a solution which was: (i) 40 volume percent isopropanol, (ii) about 60 volume percent water and (iii) about 30 weight percent imide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadeceneoate of poly (oxy-1, 2-ethanedlyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80 degrees C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-9-octadeceneoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
1 mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
amine
Quantity
1 mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
1 mol
Type
reactant
Reaction Step Thirteen
Quantity
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Type
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Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
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Type
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Reaction Step 16

Identifiers

REACTION_CXSMILES
[CH:1](C1CC(=O)OC1=O)=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([CH:24]1[CH2:29][C:28](=[O:30])[NH:27][C:25]1=[O:26])=CCCCCCC.[NH2:31][CH2:32][CH2:33][NH:34][CH2:35][CH2:36][NH:37][CH2:38][CH2:39][NH:40][CH2:41][CH2:42][NH2:43]>O.C(O)(C)C>[CH:1]([N:27]1[C:28](=[O:30])[CH2:29][CH2:24][C:25]1=[O:26])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH2:43][CH2:42][CH2:41][NH:40][CH2:39][CH2:38][NH:37][CH2:36][CH2:35][NH:34][CH2:33][CH2:32][NH2:31]

Inputs

Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
mono-9-octadeceneoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Nine
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
amine
Quantity
1 mol
Type
reactant
Smiles
Step Twelve
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Thirteen
Name
Quantity
1 mol
Type
reactant
Smiles
C(=CCCCCCC)C1C(=O)OC(C1)=O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCCCCCC)C1C(=O)NC(C1)=O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Step 16
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142 °C
Stirring
Type
CUSTOM
Details
with stirring until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an additional funnel
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
DISTILLATION
Type
DISTILLATION
Details
to distill over
CUSTOM
Type
CUSTOM
Details
At about 180 degrees C
CUSTOM
Type
CUSTOM
Details
, the resulting reaction product, viz
CUSTOM
Type
CUSTOM
Details
forming
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The flask and its contents were then cooled to about 80 degrees C
DISTILLATION
Type
DISTILLATION
Details
and sufficient isopropanol and distilled water
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to yield a solution which
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The flask and its contents were maintained at about 80 degrees C
CUSTOM
Type
CUSTOM
Details
resulted

Outcomes

Product
Name
Type
product
Smiles
C(=CCCCCCC)N1C(CCC1=O)=O
Name
Type
product
Smiles
NCCNCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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